molecular formula C9H13NO3 B1620065 Pyridine, 3,5-diethoxy-, 1-oxide CAS No. 62566-54-5

Pyridine, 3,5-diethoxy-, 1-oxide

Cat. No.: B1620065
CAS No.: 62566-54-5
M. Wt: 183.2 g/mol
InChI Key: AQUNNFJIYGNKAE-UHFFFAOYSA-N
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Description

Pyridine, 3,5-diethoxy-, 1-oxide is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and as solvents and reagents in organic synthesis. The addition of ethoxy groups at the 3 and 5 positions and an oxide group at the 1 position modifies the chemical and physical properties of the pyridine ring, potentially enhancing its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including Pyridine, 3,5-diethoxy-, 1-oxide, often involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals or proceed via thermal pericyclic reactions . Another approach involves the hydrogenation of functionalized pyridines using rhodium oxide catalysts under mild conditions .

Industrial Production Methods

Industrial production of pyridine derivatives typically involves large-scale cycloaddition reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,5-diethoxy-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The presence of the oxide group makes it a potential oxidizing agent.

    Reduction: Hydrogenation reactions can reduce the oxide group to form different derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, hydrogenation can produce reduced pyridine derivatives, while substitution reactions can yield a variety of functionalized pyridines.

Scientific Research Applications

Pyridine, 3,5-diethoxy-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 3,5-diethoxy-, 1-oxide involves its role as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . This property makes it useful in catalysis and various organic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3,5-diethoxy-, 1-oxide is unique due to the presence of both ethoxy groups and an oxide group, which can enhance its reactivity and potential biological activity compared to simpler pyridine derivatives.

Properties

IUPAC Name

3,5-diethoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-12-8-5-9(13-4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUNNFJIYGNKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C[N+](=C1)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337749
Record name Pyridine, 3,5-diethoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62566-54-5
Record name Pyridine, 3,5-diethoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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